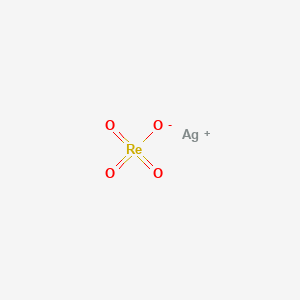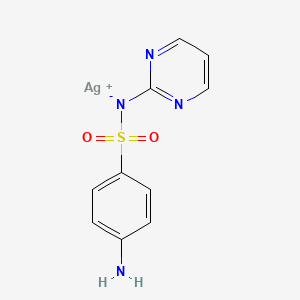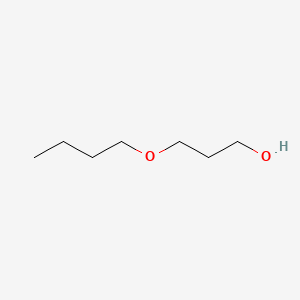
AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopropyl terminated polydimethylsiloxane is a type of organosilicon compound that features a polydimethylsiloxane backbone terminated with aminopropyl groups. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity . It is widely used in various industrial applications due to its versatility and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminopropyl terminated polydimethylsiloxane can be synthesized through several methods. One common approach involves the reaction of polydimethylsiloxane with aminopropyltriethoxysilane. This reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts . Another method involves the ring-opening polymerization of cyclic siloxanes followed by end-capping with aminopropyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as heating, solvent addition, and purification to ensure the final product meets the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Aminopropyl terminated polydimethylsiloxane undergoes various chemical reactions, including:
Substitution Reactions: The aminopropyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: These reactions can occur with other silanes or siloxanes to form cross-linked networks.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silanes, isocyanates, and epoxides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include cross-linked siloxane networks, polyureas, and polyurethanes. These products are valued for their enhanced mechanical and thermal properties .
Aplicaciones Científicas De Investigación
Aminopropyl terminated polydimethylsiloxane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of aminopropyl terminated polydimethylsiloxane involves its ability to form strong bonds with various substrates through its aminopropyl groups. These groups can interact with other molecules via hydrogen bonding, covalent bonding, and electrostatic interactions. This compound’s unique structure allows it to enhance the mechanical and thermal properties of the materials it is incorporated into .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-aminopropyl) terminated polydimethylsiloxane: This compound has two aminopropyl groups at each end of the polydimethylsiloxane chain.
Aminoalkylsiloxanes: These compounds feature aminoalkyl groups attached to the siloxane backbone.
Uniqueness
Aminopropyl terminated polydimethylsiloxane is unique due to its specific functionalization with aminopropyl groups, which provides it with distinct reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
Propiedades
IUPAC Name |
dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi.C2H6OSi/c1-8(2,7)5-3-4-6;1-4(2)3/h7H,3-6H2,1-2H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFZZVBTQSOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(CCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)
![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)




![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)






